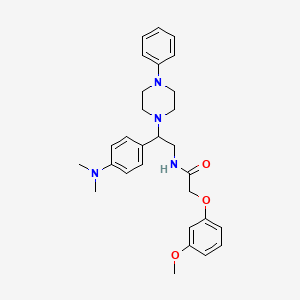
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical entity that features an imidazole ring, a key structural motif found in many pharmacologically active molecules. The presence of both bromo- and fluoro-substituents on the phenyl rings suggests potential for interaction with various biological targets, while the thioacetamide moiety could be involved in drug metabolism or protein binding.
Synthesis Analysis
The synthesis of related imidazole-containing compounds has been reported, where 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives are reacted with 2-chloro-N-(thiazol-2-yl) acetamide compounds to yield new drug precursors . Although the specific synthesis of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is not detailed, similar synthetic strategies could be employed, such as activating the imidazole ring and facilitating the formation of amide bonds despite the presence of unmasked imidazole functions . The use of N,N'-dicyclohexylcarbodiimide-activated and N-hydroxybenzotriazole-moderated coupling procedures has been shown to be effective in such cases .
Molecular Structure Analysis
The molecular structure of imidazole-based acetamide derivatives is typically confirmed using techniques such as 1H NMR, FTIR, MS, and elemental analysis . These methods provide detailed information about the molecular framework, functional groups, and the overall molecular conformation. The presence of substituents on the imidazole ring, such as bromo- and fluoro-groups, would influence the electronic distribution and potentially the molecular geometry of the compound.
Chemical Reactions Analysis
Imidazole-containing compounds are known to undergo protonation, which is a critical aspect of their chemical reactivity. The pKa values of similar acetamide derivatives indicate that the first protonation occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring . These protonation events are significant as they can affect the compound's interaction with biological molecules and its solubility and stability under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-based compounds, such as the ones described, are influenced by their pKa values, which have been found to range between 5.91 and 8.34 for the first protonation and between 3.02 and 4.72 for the second protonation . These values suggest that the compounds have acidic characteristics and are likely to exist in a protonated form under acidic conditions. The presence of halogen substituents could also affect properties such as lipophilicity, boiling point, and melting point, which are important for the pharmacokinetic profile of potential drug candidates.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
- Novel derivatives of this compound, including 1-(2-{2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetyl)-4-phenylthiosemicarbazide, demonstrated moderate antibacterial activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
- Compounds with similar structures have shown promising antimicrobial activities, as evidenced by the synthesis of 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles and their inhibition of p38 MAP kinase and TNF-alpha release, indicating potential applications in antimicrobial research (Koch et al., 2008).
Cancer Research
- Certain derivatives, like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and showed anticancer activity, particularly against A549 human lung adenocarcinoma cells (Evren et al., 2019).
- Other related compounds were synthesized for anticonvulsant evaluation, which could be a starting point for further research into the potential applications of 2-((5-(4-Bromophenyl)-1-(4-Fluorophenyl)-1H-Imidazol-2-yl)thio)-N-Methylacetamide in neurological disorders or cancer treatment (Çalış et al., 2011).
Molecular Imaging
- Analogous compounds have been used in molecular imaging, such as the radiosynthesis of [(11)C]AZD8931 for imaging EGFR, HER2, and HER3 signaling, hinting at possible uses of this compound in diagnostic imaging or as a research tool (Wang et al., 2014).
Antimicrobial and Anticancer Screening
- The synthesis and antimicrobial evaluation of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety revealed significant activity, offering another avenue for the application of this compound in antimicrobial and possibly anticancer research (Güzeldemirci & Küçükbasmacı, 2010).
Design and Synthesis for Targeting Specific Enzymes
- Derivatives like 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide have been designed and synthesized, showing appreciable antibacterial activity, which could be relevant for further exploration of the parent compound (Daraji et al., 2021).
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c1-21-17(24)11-25-18-22-10-16(12-2-4-13(19)5-3-12)23(18)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSEBCCPXXBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3008532.png)

![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)
![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)
![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)




![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)
![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)